molecular formula C14H14N2O2 B563525 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde CAS No. 643764-87-8

4-[N-(2-Pyridylamino)ethoxy]benzaldehyde

Cat. No.: B563525
CAS No.: 643764-87-8
M. Wt: 242.278
InChI Key: JVWGQRVBARRDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the 2-pyridylaminoethoxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-[N-(2-Pyridylamino)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

4-[N-(2-Pyridylamino)ethoxy]benzaldehyde can be compared with other similar compounds, such as:

    4-[N-(2-Pyridylamino)ethoxy]acetophenone: Similar structure but with a ketone group instead of an aldehyde group.

    4-[N-(2-Pyridylamino)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-[N-(2-Pyridylamino)ethoxy]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.

The uniqueness of this compound lies in its aldehyde functional group, which allows it to undergo specific reactions and interact with molecular targets in ways that similar compounds with different functional groups cannot .

Properties

IUPAC Name

4-[2-(pyridin-2-ylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-11-12-4-6-13(7-5-12)18-10-9-16-14-3-1-2-8-15-14/h1-8,11H,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWGQRVBARRDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652671
Record name 4-{2-[(Pyridin-2-yl)amino]ethoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643764-87-8
Record name 4-{2-[(Pyridin-2-yl)amino]ethoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.